molecular formula C9H9BrF2MgO B15176900 3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide, 0.5M THF

3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide, 0.5M THF

Katalognummer: B15176900
Molekulargewicht: 275.37 g/mol
InChI-Schlüssel: TULJYCWTQIXJJC-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide, 0.5M in tetrahydrofuran, is an organometallic compound widely used in organic synthesis. This compound is a Grignard reagent, which is known for its high reactivity and selectivity in forming carbon-carbon bonds. It is particularly valuable in the synthesis of complex molecules due to its ability to introduce the 3,5-difluoro-4-iso-propoxyphenyl group into various substrates .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide typically involves the reaction of 3,5-difluoro-4-iso-propoxyphenyl bromide with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

Industrial Production Methods

In an industrial setting, the production of 3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide follows similar principles but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Wissenschaftliche Forschungsanwendungen

3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,5-Difluorophenylmagnesium bromide
  • 4-Iso-propoxyphenylmagnesium bromide
  • 3,5-Dichlorophenylmagnesium bromide

Uniqueness

3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide is unique due to the presence of both fluorine and iso-propoxy groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.

Eigenschaften

Molekularformel

C9H9BrF2MgO

Molekulargewicht

275.37 g/mol

IUPAC-Name

magnesium;1,3-difluoro-2-propan-2-yloxybenzene-5-ide;bromide

InChI

InChI=1S/C9H9F2O.BrH.Mg/c1-6(2)12-9-7(10)4-3-5-8(9)11;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1

InChI-Schlüssel

TULJYCWTQIXJJC-UHFFFAOYSA-M

Kanonische SMILES

CC(C)OC1=C(C=[C-]C=C1F)F.[Mg+2].[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.